3,7-Dimethyldibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 3 and 7 positions. This compound is a derivative of dibenzothiophene and is known for its significance in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring by introducing sulfur into the biphenyl structure .
Another method involves the hydrothermal deposition of heteropoly compounds on aluminum oxide, which has shown higher activity for the hydrodesulfurization of dibenzothiophene compared to other methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the synthesis process. Catalysts such as cobalt and molybdenum supported on alumina are commonly used to facilitate the hydrodesulfurization process, which is crucial for removing sulfur from petroleum products .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: Aromatic substitution reactions can occur, particularly at positions para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Peroxides are commonly used as oxidizing agents.
Reduction: Lithium or butyllithium can be used as reducing agents.
Substitution: Electrophilic reagents such as sulfur dichloride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted dibenzothiophenes.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyldibenzothiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,7-Dimethyldibenzothiophene involves its interaction with various molecular targets and pathways. In hydrodesulfurization, the compound undergoes catalytic reactions that break the sulfur-carbon bonds, leading to the formation of simpler hydrocarbons and the removal of sulfur . This process is facilitated by catalysts such as nickel phosphide, which enhance the efficiency of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound of 3,7-Dimethyldibenzothiophene, consisting of two benzene rings fused to a central thiophene ring.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its refractory nature in hydrodesulfurization.
2,8-Dimethyldibenzothiophene: A derivative with methyl groups at the 2 and 8 positions, also studied for its desulfurization properties.
Uniqueness
This compound is unique due to its specific methyl group positioning, which influences its chemical reactivity and interactions with catalysts. This positioning makes it a valuable model compound for studying the mechanisms of hydrodesulfurization and other chemical processes .
Eigenschaften
CAS-Nummer |
1136-85-2 |
---|---|
Molekularformel |
C14H12S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
3,7-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
ONJGEBKWOANHSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.